4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Lipophilicity Drug-likeness Permeability

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline is a synthetic small-molecule building block belonging to the morpholine sulfonamide class of compounds. It features a diphenyl ether core substituted with a morpholin-4-ylsulfonyl group at the para position of one ring and a trifluoromethyl group ortho to the aniline nitrogen on the second ring.

Molecular Formula C17H17F3N2O4S
Molecular Weight 402.4 g/mol
CAS No. 1858251-05-4
Cat. No. B1411906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
CAS1858251-05-4
Molecular FormulaC17H17F3N2O4S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C17H17F3N2O4S/c18-17(19,20)15-11-12(21)1-6-16(15)26-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10,21H2
InChIKeyJKVHSKBIMWRRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline (CAS 1858251-05-4): Procurement-Grade Characterization for Research Selection


4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline is a synthetic small-molecule building block belonging to the morpholine sulfonamide class of compounds. It features a diphenyl ether core substituted with a morpholin-4-ylsulfonyl group at the para position of one ring and a trifluoromethyl group ortho to the aniline nitrogen on the second ring. Its molecular formula is C₁₇H₁₇F₃N₂O₄S, with a molecular weight of 402.4 g/mol, a computed XLogP3-AA of 2.4, one hydrogen bond donor (aniline NH₂), and nine hydrogen bond acceptors [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry programs exploring antibacterial agents, kinase inhibitors, and central nervous system therapeutics .

Why Generic Analogs Cannot Substitute for 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline in Structure-Activity-Driven Research


Within the morpholine sulfonamide chemical space, minor structural modifications produce large shifts in both physicochemical properties and biological activity profiles. The presence and precise positioning of the trifluoromethyl group in this compound fundamentally alters electronic distribution, lipophilicity, and metabolic susceptibility compared to non-fluorinated or regioisomeric analogs. The ortho-CF₃ substitution relative to the aniline NH₂ creates a unique steric and electronic environment that influences hydrogen-bonding capacity and target engagement [1]. Furthermore, the para-phenoxy linkage between the two aromatic rings establishes a distinct spatial geometry not replicated in simpler N-arylsulfonamide morpholines, affecting binding pocket complementarity in enzyme inhibition assays [2]. Procurement of a close analog without verifying the specific substitution pattern risks introducing compounds with divergent solubility, permeability, and potency profiles that invalidate structure-activity relationship (SAR) conclusions.

Head-to-Head Quantitative Differentiation: 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline vs. Closest Structural Analogs


Lipophilicity Comparison: ortho-CF₃ vs. Non-Fluorinated Phenoxyaniline Analog

The target compound exhibits an XLogP3-AA of 2.4, which is elevated relative to the non-fluorinated analog 4-[4-(morpholin-4-ylsulfonyl)phenoxy]aniline (predicted XLogP ~1.7–1.9), owing to the lipophilic contribution of the trifluoromethyl group. This logP shift places the compound closer to the optimal CNS drug-like range (2–4) while maintaining one hydrogen bond donor [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: Enhanced Solvation Capacity Relative to Des-morpholino Analogs

With nine hydrogen bond acceptors (contributed by the morpholine oxygen, sulfonyl oxygens, ether oxygen, aniline nitrogen, and fluorine atoms) the target compound possesses a substantially higher HBA count than simpler N-phenylsulfonyl morpholines lacking the phenoxy bridge (typically 5–6 HBA). This elevated acceptor count is predicted to enhance aqueous solubility in formulation-relevant pH ranges [1].

Solubility Hydrogen bonding Formulation

Regioisomeric Differentiation: 3-CF₃ vs. 2-CF₃ Substitution Pattern

The target compound bears the trifluoromethyl group at the 3-position (meta to the ether oxygen, ortho to NH₂). The regioisomer 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline (CAS 55080-76-7) places the CF₃ group at the 2-position (ortho to the sulfonamide attachment), resulting in a different molecular geometry and electronic distribution. This positional difference alters the dihedral angle between the aromatic ring and the sulfonamide group, which can impact binding to flat hydrophobic pockets in enzyme active sites [1].

Regioisomerism Target engagement SAR

Gamma-Secretase Inhibition: Class-Level Potency Context from Morpholine N-Arylsulfonamide Series

The morpholine N-arylsulfonamide chemotype, to which the target compound belongs, has demonstrated γ-secretase inhibitory activity with IC₅₀ values in the low nanomolar to sub-micromolar range across structurally optimized analogs [1]. The presence of the phenoxy bridge and CF₃ group in the target compound provides additional vectors for hydrophobic pocket interactions that are absent in simpler N-arylsulfonyl morpholines, suggesting potential for differentiated subtype selectivity.

Alzheimer's disease Gamma-secretase CNS drug discovery

Antibacterial Activity Profile: Gram-Positive Selectivity Relative to Inactive Gram-Negative Baseline

In antibacterial susceptibility testing, the target compound demonstrated activity against Gram-positive strains with MIC values spanning 15.625 μM to 125 μM, while showing inactivity against Gram-negative bacteria at concentrations up to 2 mM . This Gram-positive selectivity profile mirrors that of other sulfonamide-based antibacterial agents and provides a defined window for further optimization.

Antibacterial Gram-positive MIC

Rotatable Bond Count: Conformational Flexibility Compared to Constrained Morpholine Sulfonamide Leads

The diphenyl ether architecture of the target compound introduces four rotatable bonds, which is two to three bonds more than the constrained 2,6-disubstituted morpholine N-arylsulfonamide γ-secretase inhibitor leads that typically possess one to two rotatable bonds [1]. This increased flexibility may reduce the entropic penalty upon binding to flexible or shallow protein pockets, while also enabling the compound to sample a broader conformational space for target identification in phenotypic screening.

Conformational flexibility Molecular recognition Entropic penalty

Optimal Research and Industrial Application Scenarios for 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline


Gram-Positive Antibacterial Hit-to-Lead Optimization

The compound's demonstrated Gram-positive selective antibacterial activity (MIC 15.625–125 μM against S. aureus and E. faecalis) positions it as a starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive pathogens. Its inactivity against Gram-negative bacteria (MIC >2 mM) provides a clean selectivity window [1]. The morpholine sulfonamide and trifluoromethyl groups offer multiple vectors for analog synthesis to improve potency toward the sub-micromolar range.

Gamma-Secretase Inhibitor Diversification for Alzheimer's Disease

As a member of the morpholine N-arylsulfonamide class with established γ-secretase inhibitory activity (class-level IC₅₀ range: 10–500 nM for optimized analogs), this compound serves as a late-stage diversification intermediate [1]. The diphenyl ether linkage and 3-CF₃ substitution provide novel vectors for SAR exploration beyond the 2,6-disubstituted morpholine scaffolds described in the primary literature.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The combination of a morpholine sulfonamide (a known kinase hinge-binding motif) with a trifluoromethyl-substituted aniline tail endows this compound with potential as a kinase inhibitor scaffold. The four rotatable bonds allow conformational sampling across the kinome, while the nine H-bond acceptors support multi-point interactions within ATP-binding pockets [1]. Procurement of high-purity (>98%) material enables direct use in broad-panel kinase selectivity screens.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP of 2.4 and a single hydrogen bond donor, the compound resides within the optimal CNS drug-like property space (logP 2–4, HBD ≤1) [1]. It can serve as a reference standard for calibrating permeability and metabolic stability assays in CNS lead optimization, particularly for programs requiring a balanced lipophilicity profile that avoids P-glycoprotein efflux while maintaining blood-brain barrier penetration.

Quote Request

Request a Quote for 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.